Potassium peroxide

Vue d'ensemble

Description

Potassium peroxide is an inorganic compound with the molecular formula K₂O₂. It is a yellowish solid that is highly reactive and serves as a potent oxidizing agent. This compound is formed when potassium reacts with oxygen in the air, producing potassium oxide and potassium superoxide as by-products . This compound is known for its strong oxidizing properties and its ability to react violently with water and flammable materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium peroxide can be synthesized through the reaction of potassium hydroxide with hydrogen peroxide. The process involves the following steps :

- Prepare a solution of potassium hydroxide.

- Slowly add hydrogen peroxide to the solution while stirring.

- Control the reaction temperature to ensure it remains within a suitable range.

- Remove the heat generated during the reaction to maintain stability.

- Separate the solid this compound from the mother liquor through solid-liquid separation.

Industrial Production Methods: In industrial settings, this compound is produced using high-quality raw materials to ensure purity and yield. The process includes washing the solid product with deionized water, drying it to a constant weight, crushing it to the desired particle size, and packaging it for storage and transportation .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium peroxide undergoes several types of chemical reactions, including oxidation, reduction, and decomposition .

Common Reagents and Conditions:

Oxidation: this compound acts as an oxidizing agent, reacting with various substances to form potassium hydroxide and oxygen.

Reduction: In the presence of reducing agents, this compound can be reduced to potassium oxide.

Decomposition: this compound decomposes violently upon contact with water, releasing oxygen gas and forming potassium hydroxide.

Major Products: The primary products formed from these reactions include potassium hydroxide and oxygen gas .

Applications De Recherche Scientifique

Chemical Synthesis

Potassium peroxide serves as a powerful oxidizing agent in several chemical reactions. It is particularly useful in the synthesis of potassium superoxide, which is employed in breathing apparatuses and in environments with restricted oxygen levels.

Case Study: Production of Potassium Superoxide

- Process : The production involves mixing potassium hydroxide with hydrogen peroxide under controlled conditions to yield potassium superoxide.

- Significance : This method provides a relatively safe and efficient way to produce a compound that can release oxygen when needed, making it valuable for life support systems in submarines and space missions .

| Parameter | Value |

|---|---|

| Reactants | Potassium Hydroxide, Hydrogen Peroxide |

| Reaction Conditions | Reduced pressure |

| Yield of Potassium Superoxide | High |

Medical and Dental Applications

In the medical field, this compound is utilized in various dental treatments, particularly for teeth whitening. It acts as an oxidizing agent that enhances the effectiveness of hydrogen peroxide.

Case Study: Teeth Whitening Efficacy

- Objective : To evaluate the effectiveness of this compound combined with hydrogen peroxide in reducing tooth sensitivity during whitening procedures.

- Method : A study involving extracted human molars demonstrated that a double-layer treatment using potassium nitrate and hydrogen peroxide significantly improved diffusion rates into the pulp chamber without increasing sensitivity .

| Treatment Group | Diffusion Rate | Sensitivity Level |

|---|---|---|

| Control (Hydrogen Peroxide) | Low | Moderate |

| Potassium Nitrate + Hydrogen Peroxide | High | Low |

Agricultural Uses

This compound has been explored for its potential in agricultural applications, particularly as a component in biosensors for detecting hydrogen peroxide levels in soil and plant systems.

Case Study: Photovoltaic Detection System

- Objective : To develop a detection system using this compound to measure hydrogen peroxide concentrations in agricultural settings.

- Findings : The system demonstrated high sensitivity and specificity for detecting hydrogen peroxide, which is crucial for monitoring plant health and stress responses .

| Detection Method | Sensitivity (mg/L) | Application Area |

|---|---|---|

| Chemiluminescence with this compound | 0.034 - 0.25 | Soil and Plant Health Monitoring |

Environmental Remediation

This compound has applications in environmental science as an oxidizing agent for the degradation of pollutants. Its ability to generate reactive oxygen species makes it suitable for treating contaminated water.

Case Study: Water Treatment Efficacy

- Objective : To assess the effectiveness of this compound in degrading organic pollutants in wastewater.

- Results : Studies indicated significant reductions in pollutant concentrations when this compound was used, highlighting its potential as an eco-friendly treatment option .

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Phenols | 100 | 10 |

| Heavy Metals | 50 | 5 |

Mécanisme D'action

The mechanism of action of potassium peroxide involves its strong oxidizing properties. When it reacts with water, it decomposes to form potassium hydroxide and oxygen gas . This reaction releases a significant amount of energy, which can be harnessed for various applications. The molecular targets and pathways involved in its action include the oxidation of organic and inorganic substances, leading to the formation of stable products such as potassium hydroxide .

Comparaison Avec Des Composés Similaires

Sodium Peroxide (Na₂O₂): Similar to potassium peroxide, sodium peroxide is a strong oxidizing agent and reacts with water to produce sodium hydroxide and oxygen.

Lithium Peroxide (Li₂O₂): Lithium peroxide also serves as an oxidizing agent and is used in air purification systems.

Potassium Superoxide (KO₂): Potassium superoxide is another oxidizing agent that reacts with water to produce potassium hydroxide and oxygen.

Uniqueness: this compound is unique due to its high reactivity and strong oxidizing properties. It is particularly effective in applications requiring rapid oxygen generation and strong oxidation capabilities .

Activité Biologique

Potassium peroxide (KO) is a chemical compound formed from the combustion of potassium in the presence of oxygen. It has garnered attention in various fields, including biochemistry and pharmacology, due to its oxidizing properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects on cellular processes, mechanisms of action, and implications for health and disease.

This compound is a strong oxidizing agent, which can generate reactive oxygen species (ROS) such as superoxide anions (O) when dissolved in water. These ROS play crucial roles in various biological processes, including signaling pathways and oxidative stress responses. The primary reactions involving this compound include:

-

Dissolution Reaction :

This reaction produces hydrogen peroxide (HO), which is known for its biological activity.

-

Generation of Reactive Oxygen Species :

This compound can lead to the formation of superoxide radicals, which can further react to form hydrogen peroxide and hydroxyl radicals, contributing to oxidative stress in cells.

1. Cellular Signaling and Ion Transport

Research indicates that this compound influences ion transport mechanisms in cells. A study demonstrated that low concentrations of hydrogen peroxide (derived from this compound) stimulated sodium-potassium transport in rabbit ciliary epithelial cells. Specifically, exposure to 200 µM HO increased the uptake of potassium (Rb-86) significantly, suggesting an activation of Na,K-ATPase activity through a protein kinase-dependent mechanism .

| Concentration of HO (µM) | Rb-86 Uptake Rate (%) |

|---|---|

| Control | 100 |

| 200 | 196 |

| 400 | 181 |

2. Oxidative Stress Response

This compound's role as an oxidizing agent can induce oxidative stress in biological systems. High concentrations of HO have been shown to activate antioxidative enzymes such as CuZnSOD and glutathione peroxidase (GSHPx), which are crucial for mitigating oxidative damage . However, excessive oxidative stress can lead to cellular apoptosis and tissue damage.

3. Impact on Ion Channels

The interaction of this compound with ion channels has been investigated, revealing that it can modulate potassium currents in endothelial cells. Low concentrations inhibit inward-rectifying K+ currents, while higher concentrations enhance outward K+ currents . This dual effect suggests potential therapeutic applications in conditions characterized by altered ion channel function.

Case Study 1: Cardiovascular Effects

In a study examining the effects of oxidative stress on cardiovascular health, researchers found that this compound-induced ROS contributed to endothelial dysfunction. The modulation of K+ currents by HO was linked to impaired vasodilation responses in blood vessels, highlighting the compound's role in cardiovascular diseases.

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on neuroprotection revealed that low doses of HO, generated from this compound, could enhance neuronal survival under stress conditions by activating protective signaling pathways. This finding suggests that controlled use of this compound might offer therapeutic benefits in neurodegenerative diseases.

Propriétés

IUPAC Name |

dipotassium;peroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.O2/c;;1-2/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQBEVHPUKOQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

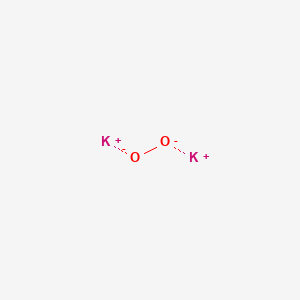

[O-][O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O2 | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium peroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_peroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066143 | |

| Record name | Dipotassium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.195 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium peroxide appears as a yellow granular solid. Mixtures of potassium peroxide and combustible material readily ignited by friction, heat or contact with moisture. Prolonged exposure to fire or heat may cause vigorous decomposition of the material and rupture of the container. Used as a bleach., Yellow solid; [Hawley] | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium peroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reacts with water | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1 at 68 °F (USCG, 1999), greater than 1 at 20 °C | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow amorphous solid, WHITE POWDER | |

CAS No. |

17014-71-0 | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium peroxide (K2(O2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium peroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

914 °F (USCG, 1999), 490 °C | |

| Record name | POTASSIUM PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1374 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM PEROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.